molecular formula C12H21N B1316401 2,5-Di-tert-butyl-1H-pyrrole CAS No. 3760-56-3

2,5-Di-tert-butyl-1H-pyrrole

Cat. No. B1316401
CAS RN: 3760-56-3
M. Wt: 179.3 g/mol
InChI Key: XCHCBBMKEGFANZ-UHFFFAOYSA-N
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Description

2,5-Di-tert-butyl-1H-pyrrole is a chemical compound with the molecular formula C12H21N . It has an average mass of 179.302 Da and a monoisotopic mass of 179.167404 Da . It is also known as tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate .


Physical And Chemical Properties Analysis

2,5-Di-tert-butyl-1H-pyrrole has a molecular weight of 179.30 g/mol . It has a computed XLogP3-AA value of 4.1, indicating its lipophilicity . It has one hydrogen bond donor and zero hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass is 179.167399674 g/mol, and its monoisotopic mass is 179.167399674 g/mol . The topological polar surface area of the compound is 15.8 Ų . The compound has a heavy atom count of 13 . The complexity of the compound is computed to be 151 .

Scientific Research Applications

Resistance to Reduction in Biological Systems

2,5-Di-tert-butyl-1H-pyrrole derivatives have been studied for their resistance to reduction by biogenic antioxidants and enzymatic systems. This property makes them valuable for probing the structure and function of biomolecules within living cells and for applications in functional EPR and NMR tomography in vivo .

Organocatalysis in Aerobic Oxidation

The compound’s derivatives serve as organocatalysts for aerobic oxidation reactions. Their ability to abstract hydrogen atoms makes them suitable for initiating and propagating radical chain reactions necessary for the oxidation of various substrates .

Oxidative Coupling Reactions

These derivatives are also used in oxidative coupling reactions, which are essential for forming C–C and C–heteroatom bonds. Their role as catalysts in these reactions is crucial for synthesizing complex organic molecules .

Synthesis of Nitroxide Radicals

2,5-Di-tert-butyl-1H-pyrrole is a precursor in synthesizing nitroxide radicals. These radicals are important in studying reaction mechanisms and as mediators in organic synthesis due to their stable free radical nature .

Free Radical Oxidation Processes

The compound’s derivatives are applied in free radical oxidation processes. They can facilitate the oxidation of hydrocarbons and other substrates, which is significant in industrial chemical processes .

Studying Steric Effects in Chemical Reactions

The bulky tert-butyl groups in 2,5-Di-tert-butyl-1H-pyrrole make it an excellent model compound for studying steric effects in chemical reactions. Researchers can gain insights into how steric hindrance influences reaction rates and outcomes .

properties

IUPAC Name

2,5-ditert-butyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N/c1-11(2,3)9-7-8-10(13-9)12(4,5)6/h7-8,13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHCBBMKEGFANZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(N1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508092
Record name 2,5-Di-tert-butyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Di-tert-butyl-1H-pyrrole

CAS RN

3760-56-3
Record name 2,5-Di-tert-butyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-di-tert-Butyl-pyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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